1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one

LCE inhibition metabolic disease sulfonylpiperidine SAR

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS 2097860-29-0) is a synthetic sulfonylpiperidine derivative featuring a 2-methylpropanesulfonyl (isobutylsulfonyl) substituent at the piperidine 3-position and a phenoxyethanone moiety at the piperidine nitrogen. Its molecular formula is C17H25NO4S with a molecular weight of 339.45 g/mol.

Molecular Formula C17H25NO4S
Molecular Weight 339.45
CAS No. 2097860-29-0
Cat. No. B2711776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one
CAS2097860-29-0
Molecular FormulaC17H25NO4S
Molecular Weight339.45
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C17H25NO4S/c1-14(2)13-23(20,21)16-9-6-10-18(11-16)17(19)12-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
InChIKeyOFRZSWKAYUXOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS 2097860-29-0): A Differentiated 3-Sulfonylpiperidine for LCE-Targeted Research Procurement


1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS 2097860-29-0) is a synthetic sulfonylpiperidine derivative featuring a 2-methylpropanesulfonyl (isobutylsulfonyl) substituent at the piperidine 3-position and a phenoxyethanone moiety at the piperidine nitrogen. Its molecular formula is C17H25NO4S with a molecular weight of 339.45 g/mol [1]. The compound belongs to the 3-substituted sulfonylpiperidine class, a scaffold explicitly claimed in patents (e.g., US8367698B2, US8188280B2) as a long-chain fatty acyl elongase (LCE) inhibitor with therapeutic utility across cardiovascular, neurologic, metabolic, reproductive, and digestive diseases [2]. The 3-position sulfonyl substitution and the branched isobutyl group structurally distinguish this compound from the more common 4-sulfonylpiperidine and straight-chain alkylsulfonyl analogs, introducing differential steric, lipophilic, and conformational properties that are critical for target engagement and selectivity in medicinal chemistry programs.

Why 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one Cannot Be Replaced by Generic 4-Sulfonyl or Straight-Chain Alkylsulfonyl Piperidine Analogs


Within the sulfonylpiperidine chemical space, substitution position (3- vs. 4-) and the steric/electronic nature of the sulfonyl alkyl group are primary determinants of LCE inhibitory potency and selectivity, as established by structure-activity relationship (SAR) data in the foundational MSD patent family (US8367698B2, US8188280B2) [1]. The 3-substituted sulfonylpiperidine scaffold is explicitly differentiated from the 4-sulfonylpiperidine series in both patent filings and comparative biological data, with distinct R1 alkyl group preferences dictating enzyme inhibition profiles [1]. The 2-methylpropanesulfonyl group present in CAS 2097860-29-0 offers a branched, sterically demanding alkyl chain (isobutyl) that differs fundamentally from the simple methylsulfonyl group found in the closest commercially available structural analog, 1-(4-methanesulfonylpiperidin-1-yl)-2-phenoxyethan-1-one (CAS 1448124-85-3) [2]. These structural distinctions translate into quantifiable differences in lipophilicity (ΔXLogP3 ≈ 1.8 units), molecular complexity, and rotatable bond count that directly impact membrane permeability, metabolic stability, and target binding affinity—making generic interchange between these analogs scientifically indefensible without explicit comparative biological data.

Quantitative Differentiation Evidence for 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (2097860-29-0) vs. Closest Structural Analogs


3-Position Sulfonyl Substitution: Patent-Validated LCE Inhibitor Scaffold vs. Unclaimed 4-Position Analogs

The 3-substituted sulfonylpiperidine scaffold, to which CAS 2097860-29-0 belongs, is explicitly claimed and biologically validated as an LCE inhibitor in U.S. Patent 8,367,698 B2 (MSD K.K.), with demonstrated utility across cardiovascular, neurologic, metabolic, reproductive, and digestive disease models [1]. In contrast, the closest commercially available analog, 1-(4-methanesulfonylpiperidin-1-yl)-2-phenoxyethan-1-one (CAS 1448124-85-3), bears the sulfonyl group at the 4-position—a scaffold that is claimed in a separate patent family (4-sulfonylpiperidine derivatives, US20100234392) with distinct SAR requirements and does not share the same 3-substituted SAR optimization path, thus representing a different pharmacological space [2]. The 3-position substitution in CAS 2097860-29-0 introduces an undefined atom stereocenter (count = 1), absent in the 4-substituted analog (undefined stereocenter count = 0), creating a chiral environment that can be exploited for stereoselective target interactions [3]. This scaffold-level differentiation means procurement of the 3-substituted compound provides access to the patent-validated LCE pharmacophore, whereas the 4-substituted analog is not covered by the same biological validation claims.

LCE inhibition metabolic disease sulfonylpiperidine SAR patent-validated scaffold

Lipophilicity Differential: XLogP3 2.7 vs. 0.9 for the 4-Methylsulfonyl Analog—Implications for Membrane Permeability and Oral Bioavailability

The computed lipophilicity (XLogP3) of CAS 2097860-29-0 is 2.7, compared to 0.9 for 1-(4-methanesulfonylpiperidin-1-yl)-2-phenoxyethan-1-one (CAS 1448124-85-3), representing a 3-fold higher partition coefficient [1][2]. This ΔXLogP3 of 1.8 units is driven by the replacement of the polar, compact methylsulfonyl group with the bulkier, more lipophilic 2-methylpropanesulfonyl (isobutylsulfonyl) moiety. In the context of oral drug design, XLogP3 values in the 1–3 range are generally considered optimal for balancing passive membrane permeability with aqueous solubility, and the value of 2.7 for CAS 2097860-29-0 places it within this favorable window, whereas the comparator at 0.9 may face permeability limitations [3]. Additionally, the higher molecular weight (339.45 vs. 297.37 g/mol) and greater rotatable bond count (6 vs. 4) of the target compound provide increased conformational flexibility that can facilitate induced-fit binding to enzyme active sites [1][2].

lipophilicity XLogP3 membrane permeability oral bioavailability drug-likeness

Branched Alkylsulfonyl (Isobutyl) vs. Straight-Chain Alkylsulfonyl: Steric Bulk and Metabolic Stability Differentiation

The 2-methylpropanesulfonyl (isobutylsulfonyl) group in CAS 2097860-29-0 provides a branched alkyl architecture with greater steric bulk than the straight-chain methylsulfonyl group in CAS 1448124-85-3 or ethanesulfonyl analogs. This α-branched sulfonyl moiety offers enhanced steric shielding of the proximal piperidine ring and the sulfonyl linkage, a structural feature recognized in the medicinal chemistry literature as a strategy to reduce oxidative metabolism at adjacent positions by cytochrome P450 enzymes [1]. While direct comparative microsomal stability data for these specific compounds are not publicly available, the class-level principle is well-established: isobutyl and tert-butyl sulfonyl groups confer greater metabolic stability compared to methyl or ethyl sulfonyl groups due to steric hindrance at the α-carbon [1]. The undefined stereocenter at the piperidine 3-position in CAS 2097860-29-0 (count = 1), absent in the 4-substituted comparator, further differentiates the three-dimensional presentation of the sulfonyl group, which can affect both metabolic enzyme recognition and target protein binding [2][3].

metabolic stability steric shielding isobutylsulfonyl alkyl branching CYP metabolism

Topological Polar Surface Area (TPSA) Parity with Differentiated Lipophilicity: Maintaining Drug-Like Absorption Potential

Despite the significant difference in lipophilicity (XLogP3: 2.7 vs. 0.9), both CAS 2097860-29-0 and the 4-methylsulfonyl comparator (CAS 1448124-85-3) share an identical topological polar surface area (TPSA) of 72.1 Ų [1][2]. This TPSA value falls well below the Veber threshold of 140 Ų associated with favorable oral absorption, and the hydrogen bond acceptor count is identical at 4 for both compounds [1][2][3]. The preservation of TPSA while increasing lipophilicity is a favorable profile: it suggests that the enhanced membrane permeability predicted by the higher XLogP3 for CAS 2097860-29-0 is not accompanied by a compensatory increase in polar surface area that could impede passive transcellular transport. This decoupling of lipophilicity and polarity is attributable to the isobutyl group adding hydrophobic surface area without introducing additional hydrogen bond donors or acceptors. The identical hydrogen bond donor count (0 for both compounds) further reinforces that both compounds lack the capacity for hydrogen bond donation, maintaining consistency in their molecular recognition profiles while differing in hydrophobic character.

TPSA oral absorption drug-likeness physicochemical profiling Veber rules

Synthetic Tractability and Procurement Viability: Commercial Availability with Defined Purity Specifications

CAS 2097860-29-0 is commercially available through multiple suppliers (Life Chemicals, NewCan Biotech, PRIBOLAB, etc.) with defined pricing and specification options, including quantities ranging from 2 μmol to 100 mg, with reference pricing of $54.00 for 1 mg and $248.00 for 100 mg as of September 2023 [1]. The structurally related intermediate 4-(2-methylpropanesulfonyl)piperidine hydrochloride (CAS 1864057-59-9), which shares the isobutylsulfonyl pharmacophore but lacks the phenoxyethanone moiety, is also commercially available at 95% purity from suppliers such as AKSci, demonstrating that the isobutylsulfonyl-piperidine building block chemistry is well-established and synthetically accessible . The compound's synthetic versatility is supported by its well-defined molecular architecture, which allows for further derivatization at the phenoxy ring or piperidine scaffold for structure-activity relationship (SAR) exploration [2]. The availability of the complete target compound with the phenoxyethanone warhead pre-installed eliminates the need for in-house late-stage coupling, reducing synthetic burden and accelerating SAR campaigns.

commercial availability purity specifications synthetic intermediate procurement research supply

Optimal Research and Procurement Application Scenarios for 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (2097860-29-0)


LCE Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams pursuing LCE inhibitors for metabolic disease, cardiovascular, or neurologic indications should prioritize CAS 2097860-29-0 as a core scaffold. The 3-substituted sulfonylpiperidine architecture is patent-validated for LCE inhibition, and the isobutylsulfonyl group provides a differentiated lipophilicity profile (XLogP3 = 2.7) amenable to systematic SAR exploration via modifications of the phenoxy ring or piperidine core [1][2]. The pre-installed phenoxyethanone moiety eliminates the need for late-stage amide coupling, enabling rapid analog generation focused on the sulfonyl alkyl group and aryl ether variations. The identical TPSA (72.1 Ų) to the 4-substituted analog ensures that any observed potency differences can be attributed primarily to substitution position and alkyl group effects rather than confounding polarity changes [3].

Comparative Metabolic Stability Profiling of Branched vs. Linear Alkylsulfonyl Piperidines

CAS 2097860-29-0 serves as an ideal probe compound for head-to-head in vitro metabolic stability comparisons against straight-chain alkylsulfonyl analogs (e.g., CAS 1448124-85-3) in liver microsome or hepatocyte assays. The α-branched isobutylsulfonyl group is predicted to confer enhanced resistance to CYP-mediated oxidation relative to the methylsulfonyl group, and comparative intrinsic clearance (CLint) or half-life (t1/2) data generated from these experiments would directly quantify the metabolic advantage of branching [4]. Such studies are critical for determining whether the additional synthetic complexity of the isobutyl group is justified by a meaningful pharmacokinetic differentiation in the intended therapeutic indication.

Cellular Permeability and Oral Bioavailability Assessment in Drug Discovery

The favorable drug-like physicochemical profile of CAS 2097860-29-0 (XLogP3 = 2.7, TPSA = 72.1 Ų, rotatable bonds = 6, H-bond donors = 0) positions it for evaluation in parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayer studies to quantify apparent permeability (Papp) [1][3]. The 3-fold higher lipophilicity compared to the 4-methylsulfonyl analog (ΔXLogP3 = +1.8) predicts a measurable increase in passive transcellular permeability, which can be experimentally validated. This compound is suitable for incorporation into oral bioavailability screening cascades where permeability is a key selection criterion for lead advancement.

Procurement for Focused Compound Library Design and High-Throughput Screening

For organizations building focused sulfonylpiperidine libraries for LCE or related target screening, CAS 2097860-29-0 represents a chemically distinct and commercially available scaffold element that complements existing 4-sulfonylpiperidine collections. Its ready availability from multiple suppliers with defined purity specifications (Life Chemicals F6441-0109 series, pricing from $54/1 mg) enables cost-effective procurement for both singleton screening and analog-by-catalog SAR expansion [5]. The compound's structural complexity (complexity score = 477 vs. 415 for the 4-methylsulfonyl analog) and the presence of an undefined stereocenter provide additional three-dimensional character that is desirable in diversity-oriented screening collections [1].

Quote Request

Request a Quote for 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.